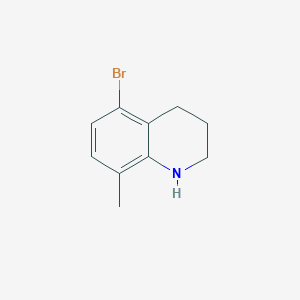

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the 5th position and a methyl group at the 8th position on the tetrahydroquinoline ring structure, contributing to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

Bromination of Tetrahydroquinoline: The compound can be synthesized by the bromination of tetrahydroquinoline using bromine (Br2) in the presence of a suitable catalyst such as ferric bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.

Methylation of 5-Bromo-1,2,3,4-tetrahydroquinoline: The methyl group can be introduced using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalyst systems, and efficient separation techniques to achieve high yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as quinones or hydroquinones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-methyl-1,2,3,4-tetrahydroquinoline.

Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines, alcohols, or halides, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Nucleophiles such as ammonia (NH3), sodium hydroxide (NaOH), and halides like sodium iodide (NaI) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

Reduction Products: 5-methyl-1,2,3,4-tetrahydroquinoline.

Substitution Products: Amines, alcohols, and halides.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline has shown promise as a precursor for developing pharmacologically active compounds. Its structural features allow it to serve as a building block for synthesizing drugs targeting various diseases.

Biological Studies

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to exert antioxidant effects and may enhance neuronal survival by modulating apoptotic pathways.

- Anticancer Activity : Research has indicated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has been shown to disrupt cancer cell migration and invasion.

Neuroprotective Study

A study published in Medicinal Chemistry Perspectives demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This resulted in a significant increase in cell viability compared to untreated controls.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Anticancer Activity

A recent study revealed that treatment with this compound led to a dose-dependent decrease in cell viability across several cancer cell lines including breast and lung cancer cells. This highlights its potential as a lead compound for further development into anticancer therapies.

Mécanisme D'action

The mechanism by which 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell membranes and enzymes involved in cell wall synthesis.

Anticancer Activity: Inhibits enzymes such as kinases and disrupts signaling pathways like the MAPK/ERK pathway.

Comparaison Avec Des Composés Similaires

5-bromo-6-methyl-1,2,3,4-tetrahydroquinoline

7-bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the bromine atom enhances its interaction with biological targets, which may influence its pharmacological profile .

Key Biological Activities:

- Antimicrobial Properties : The compound has been shown to inhibit various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Effects : Studies have indicated that it may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : It has been associated with the inhibition of specific enzymes such as cytochrome P450, which is crucial for drug metabolism .

The exact mechanism of action for this compound is not fully elucidated; however, several pathways have been identified:

- Target Interaction : The compound likely interacts with various molecular targets involved in cellular signaling pathways. The bromine atom may facilitate these interactions through halogen bonding .

- Inhibition of Protein Complexes : Related tetrahydroquinolines have been shown to inhibit the formation of cdk5/p25 complexes that lead to tau hyperphosphorylation, a process implicated in neurodegenerative diseases . This suggests a potential role for this compound in neuroprotection.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key findings related to its SAR:

| Compound | Substituents | Biological Activity | Notes |

|---|---|---|---|

| This compound | Bromine at C(5), Methyl at C(8) | Antimicrobial, Anticancer | Enhanced activity due to bromine |

| 7-Bromo-1,2,3,4-tetrahydroquinoline | Bromine at C(7) | Moderate Anticancer | Less potent than C(5) brominated analogs |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Bromine at C(6) | Low Anticancer Activity | Structural modifications reduce efficacy |

This table highlights how variations in bromination and methyl substitution affect the compound's biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that this compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Enzyme Interaction Studies : Another investigation focused on its ability to inhibit cytochrome P450 enzymes. The results indicated a competitive inhibition model with significant implications for drug-drug interactions in pharmacotherapy .

Propriétés

IUPAC Name |

5-bromo-8-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNQJQODXVMHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.